molecular formula C5H4Cl2N2O B027636 2,4-Dichloro-5-methoxypyrimidine CAS No. 19646-07-2

2,4-Dichloro-5-methoxypyrimidine

Cat. No.: B027636
CAS No.: 19646-07-2
M. Wt: 179 g/mol
InChI Key: ZTHHRSBDBPCCMZ-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-methoxypyrimidine is a heterocyclic aromatic compound with the molecular formula C5H4Cl2N2O. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Scientific Research Applications

2,4-Dichloro-5-methoxypyrimidine has several applications in scientific research:

Safety and Hazards

2,4-Dichloro-5-methoxypyrimidine is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Personal protective equipment, including face protection, should be worn when handling this chemical .

Mechanism of Action

Target of Action

2,4-Dichloro-5-methoxypyrimidine is a chemical compound used in the synthesis of heteroarylpiperazine derivatives . These derivatives are primarily targeted for use in the treatment of Alzheimer’s disease

Mode of Action

It is known that the compound is used in the synthesis of heteroarylpiperazine derivatives , which suggests that it may interact with its targets through the formation of these derivatives.

Biochemical Pathways

Given its use in the synthesis of heteroarylpiperazine derivatives for alzheimer’s treatment , it can be inferred that it may influence pathways related to neurodegenerative diseases.

Pharmacokinetics

Its solubility in water is reported to be low , which could potentially impact its bioavailability.

Result of Action

Its use in the synthesis of heteroarylpiperazine derivatives for alzheimer’s treatment suggests that it may have a role in mitigating the symptoms of this neurodegenerative disease.

Action Environment

Given that it is used in chemical synthesis , factors such as temperature, pH, and solvent choice could potentially impact its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-methoxypyrimidine typically involves the chlorination of 5-methoxy-2,4-pyrimidinediol. One common method includes the use of phosphorus oxychloride as a chlorinating agent. The reaction is carried out under reflux conditions, followed by purification through crystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-5-methoxypyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2,4-Dichloro-5-fluoropyrimidine
  • 2,4-Dichloro-5-methylpyrimidine
  • 2,4-Dichloro-5-ethoxypyrimidine

Comparison: 2,4-Dichloro-5-methoxypyrimidine is unique due to its methoxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the methoxy group can influence the compound’s solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

2,4-dichloro-5-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O/c1-10-3-2-8-5(7)9-4(3)6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHHRSBDBPCCMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345044
Record name 2,4-Dichloro-5-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19646-07-2
Record name 2,4-Dichloro-5-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-5-methoxypyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the solubility behavior of 2,4-Dichloro-5-methoxypyrimidine in different solvents?

A1: The solubility of this compound has been experimentally determined in various solvents at different temperature ranges []. The research found that its solubility increased with increasing temperature in all solvents tested. The Apelblat equation provided a more accurate correlation for the solubility data compared to the λ−h equation []. This information is crucial for developing processes involving this compound, such as synthesis, purification, and formulation.

Q2: Can this compound be used to modify the properties of materials?

A2: Yes, research indicates that this compound (DMP) can be effectively grafted onto cotton fabrics to enhance their antipilling properties []. This modification leads to a significant improvement in the fabric's resistance to pilling, even after multiple washes, making it a potentially valuable treatment for improving the durability and aesthetics of cotton textiles [].

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